
Hydrogen cyanide
Overview
Description
Hydrogen Cyanide is a highly toxic conjugate acid of a cyanide that is used as a chemical weapon agent. It is characterized as a colorless gas or liquid with a strong pungent odor that causes irritation of the eyes and respiratory tract, as well as toxic systemic effects.
This compound is a colorless or pale-blue liquid (hydrocyanic acid); at higher temperatures, it is a colorless gas. This compound is very volatile, producing potentially lethal concentrations at room temperature. The vapor is flammable and potentially explosive. This compound has a faint, bitter almond odor and a bitter, burning taste. It is soluble in water and is often used as a 96% aqueous solution.
This compound, anhydrous, stabilized (absorbed) appears as a clear colorless liquid with a faint odor of bitter almonds that is absorbed in a porous inert material. Absorption slows evolution of vapors. Vapors slightly lighter than air. Deadly poison by all routes (absorption through skin of liquid, inhalation of vapors, etc). Prolonged exposure of closed containers to heat may cause violent rupture and rocketing. Rate of onset: Immediate Persistence: Minutes Odor threshold: 1-5 ppm Source/use/other hazard: War gas, pesticide, Herbicide; other industries; Weak acid except in water or mucous membranes - then corrosive/training.
Scientific Research Applications
Industrial Applications
1. Chemical Manufacturing
Hydrogen cyanide serves as a precursor for several important chemicals:
- Sodium Cyanide and Potassium Cyanide : These compounds are primarily used in gold and silver mining for ore extraction through cyanidation processes. Sodium cyanide is also utilized in electroplating to enhance the durability and conductivity of metals .
- Adiponitrile : HCN is used in the production of adiponitrile, which is a key intermediate in the synthesis of Nylon-6,6. The hydrocyanation of butadiene with this compound leads to this compound, which is essential for producing various synthetic fibers and plastics .
- Acrylates and Methacrylates : HCN is involved in the production of acrylic plastics through acetone cyanohydrin, which is derived from HCN. This application accounts for a significant portion of HCN usage .
2. Fumigation
This compound is employed as a fumigant in agricultural settings and food production facilities. It effectively controls pest insects while minimizing environmental impact compared to other fumigants like sulfuryl fluoride and methyl bromide . The application methods typically involve sealed environments to ensure effective pest control.
Environmental Applications
1. Sensing and Detection
Recent advancements have led to the development of sensors that detect this compound vapors in real-time. For instance, portable ion mobility spectrometers can quantify HCN concentrations quickly, making them valuable tools for monitoring environmental pollutants . This capability is crucial for ensuring safety in industrial settings where HCN exposure may occur.
2. Bioremediation
Research indicates that certain bacteria can produce this compound as part of their metabolic processes, potentially aiding in the transformation of mercury compounds in contaminated environments. These bacteria may use HCN to inhibit non-producing competitors, thereby playing a role in bioremediation strategies .
Case Studies
Q & A
Basic Research Questions
Q. How is hydrogen cyanide used as a tracer for dense molecular gas in star-forming regions?
HCN’s rotational transitions (e.g., J=1→0, J=3→2) are sensitive to high-density environments (~10⁴–10⁶ cm⁻³), making it ideal for probing dense molecular clouds. Its hyperfine structure, caused by nitrogen’s nuclear quadrupole moment, allows estimation of optical depth and excitation temperatures via relative line intensities under local thermodynamic equilibrium (LTE) assumptions. Deviations from LTE ratios (e.g., 1:5:3 for J=3→2) indicate non-equilibrium conditions, such as radiative trapping or collisional effects .
Q. What experimental approaches determine the optical depth of HCN in interstellar clouds?
Optical depth is derived by comparing observed hyperfine line ratios to LTE predictions. For example, in HCN J=1→0, the satellite-to-main line ratio (R02 = I(ΔF=1)/I(ΔF=0)) is analyzed. Ratios lower than theoretical values (e.g., 1:25:1 for unresolved lines) suggest high optical depth, while anomalies may require non-LTE radiative transfer models (e.g., RADEX) to account for line overlap or velocity gradients .
Q. What are standard field and laboratory methods for detecting HCN in environmental samples?
Field detection uses portable meters or colorimetric kits to measure free cyanide ions (CN⁻). Laboratory analysis via gas chromatography-mass spectrometry (GC-MS) or infrared spectroscopy quantifies total cyanide, including bound forms. The EPA’s Environmental Response Laboratory Network (ERLN) standardizes methods for complex matrices (e.g., soil, water), requiring site-specific sampling plans to address reactivity and volatility .
Q. How do researchers account for HCN’s hyperfine structure in column density calculations?
Hyperfine splitting is modeled using radiative transfer codes (e.g., LAMDA database) that integrate collisional rates, Einstein coefficients, and excitation conditions. Column densities are derived from integrated line intensities, corrected for beam dilution and optical depth effects. Anomalous line ratios (e.g., enhanced ΔF=0 components) may necessitate non-LTE treatments .
Q. What thermodynamic data are critical for modeling HCN’s behavior in astrochemical simulations?
Key parameters include standard formation enthalpy (ΔfH° = 135.1 kJ/mol), entropy (S° = 201.8 J/mol·K), and reaction thermochemistry (e.g., HCN + OH → CN + H₂O). NIST’s curated datasets provide phase-specific properties (gas, condensed) and ion energetics, essential for kinetic models of interstellar or planetary atmospheres .
Advanced Research Questions
Q. What methodologies analyze hyperfine line anomalies in HCN transitions within star-forming cores?
Observational studies (e.g., TRAO, JCMT) use Gaussian decomposition of blended hyperfine lines (e.g., J=1→0 in low-mass cores) to calculate intensity ratios (R02, R12). For high-mass cores with turbulent broadening, velocity-resolved fitting identifies line overlap effects. Statistical tools like χ² minimization compare observed ratios to LTE predictions, revealing anomalies linked to radiative transfer effects or kinematics .
Q. How do HCN hyperfine line ratios vary between low-mass and high-mass star-forming cores?
Low-mass cores (e.g., Taurus-Auriga) show suppressed satellite lines (R02 < 0.2) due to high optical depth and subthermal excitation. High-mass cores (e.g., G333) exhibit near-LTE ratios (1:5:3 for J=3→2) due to turbulence-driven line overlap. These differences inform dynamical models: low-mass cores favor static collapse, while high-mass cores suggest supersonic infall .
Q. How can spectroscopic detection of HCN in exoplanetary atmospheres constrain carbon-to-oxygen (C/O) ratios?
Hubble/WFC3 observations of 55 Cancri e detected HCN absorption at 1.4–1.6 μm, indicating a C/O ratio >1. Atmospheric models (e.g., VULCAN) simulate photochemical pathways, where HCN abundance peaks in carbon-rich, oxygen-poor environments. Future JWST/NIRSpec observations will validate these models by resolving HCN’s rotational-vibrational bands .
Q. What mechanisms explain discrepancies between HCN hyperfine ratios and thermal equilibrium predictions?
In prestellar cores, line overlap in higher-J transitions (e.g., J=3→2) causes radiative pumping, redistributing population among hyperfine states. Non-LTE models incorporating collisional rate uncertainties (e.g., HCN-H₂ collisions) and velocity gradients reconcile anomalies, showing that ΔF=0 components are enhanced in infalling regions .
Q. How do advanced radiative transfer models reconcile HCN J=3→2 anomalies with core collapse velocities?
Non-LTE codes (e.g., RADEX) simulate line profiles using density, temperature, and velocity gradients. For example, in L1544, asymmetric hyperfine line profiles match models with infall speeds of 0.1 km/s, while high-mass cores require additional turbulence (Δv > 2 km/s) to explain blended components .
Q. What role does HCN play in tracing nitrogen chemistry in protoplanetary disks?
ALMA observations of disks (e.g., TW Hydrae) detect HCN isotopologues (H¹³CN, HC¹⁵N), revealing N/H ratios via isotopic fractionation. Chemical models show HCN forms via gas-phase reactions (N + CH₂ → HCN + H) or ice-phase hydrogenation of CN, with disk temperature gradients regulating pathways .
Q. Data Contradiction Analysis
Q. How can conflicting interpretations of HCN hyperfine ratios in prestellar cores be resolved?
Studies report weak correlations between HCN anomalies and core density (e.g., Crapsi et al. 2005). Contradictions arise from differing beam sizes (misaligned density tracers) or unaccounted velocity fields. Resolving these requires interferometric maps (e.g., ALMA) to isolate core kinematics and compare HCN ratios with independent tracers (e.g., N₂H⁺) .
Q. Why do some high-mass cores exhibit LTE-like HCN ratios despite high turbulence?
Turbulence broadens hyperfine lines, reducing optical depth and masking anomalies. However, in G333, high-resolution spectra reveal residual non-LTE effects (e.g., R02 = 0.3 vs. LTE 0.2), attributed to small-scale velocity substructure. Combining HCN with optically thin tracers (e.g., C¹⁸O) isolates density-driven effects .
Q. Methodological Resources
Properties
CAS No. |
74-90-8 |
---|---|
Molecular Formula |
HCN CHN |
Molecular Weight |
27.025 g/mol |
IUPAC Name |
formonitrile |
InChI |
InChI=1S/CHN/c1-2/h1H |
InChI Key |
LELOWRISYMNNSU-UHFFFAOYSA-N |
SMILES |
C#N |
Canonical SMILES |
C#N |
boiling_point |
78.1 °F at 760 mm Hg (EPA, 1998) 78 °F at 760 mm Hg (96%) (NIOSH, 2016) 25.6 °C 25.63 °C 26 °C 78°F (96%) |
Color/Form |
Colorless gas or liquid Water-white liquid below 26.5 °C Colorless or pale-blue liquid or gas (above 78 °F) ... [Note: Often used as a 96% solution in water] |
density |
0.699 (EPA, 1998) 0.69 (NIOSH, 2016) 0.6875 g/cu cm at 20 °C Relative density (water = 1): 0.69 (liquid) 0.69 |
flash_point |
0 °F (EPA, 1998) 0 °F (96%) (NIOSH, 2016) 0 °F (-18 °C) (Closed cup) -18 °C c.c. 0°F (96%) |
melting_point |
7.9 °F (EPA, 1998) 7 °F (96%) (NIOSH, 2016) -13.4 °C -13.28 °C -13 °C 7°F (96%) |
Key on ui other cas no. |
74-90-8 |
physical_description |
Hydrocyanic acid, aqueous solution, with not more than 20% hydrogen cyanide is a clear colorless aqueous solution of a gas. Has a faint odor of almonds. Can evolve hydrogen cyanide gas, which is (barely) lighter than air. Flame can flash back to the source of a gas leak very easily. Lethal doses of gas may be inhaled. Lethal doses of cyanide can be absorbed from the solution through the skin. Hydrocyanic acid, aqueous solutions, with more than 20% hydrogen cyanide is a clear colorless aqueous solution of a gas. Has an odor of almonds. Can evolve hydrogen cyanide gas, which is (barely) lighter than air. Flame can flash back to the source of a gas leak very easily. Lethal doses of gas may be inhaled. Lethal doses of cyanide can be absorbed from the solution through the skin. Hydrocyanic acid, liquefied appears as a clear colorless liquid with a faint odor of bitter almonds. Boiling point 78°F. Density 5.7 lb / gal. Flash point 0°F. Evaporates easily (or boils) at room temperature. Vapors slightly lighter than air. Deadly poison by all routes (absorption through skin of liquid, inhalation of vapors, etc). Prolonged exposure of closed containers to heat may cause violent rupture and rocketing. Hydrogen cyanide, anhydrous, stabilized appears as very volatile colorless or pale-blue liquid or gas (above 78°F) with a bitter, almond-like odor. Often used as a 96% solution in water. (NIOSH, 2016) A deadly human poison by all routes. Hydrogen cyanide, anhydrous, stabilized (absorbed) appears as a clear colorless liquid with a faint odor of bitter almonds that is absorbed in a porous inert material. Absorption slows evolution of vapors. Vapors slightly lighter than air. Deadly poison by all routes (absorption through skin of liquid, inhalation of vapors, etc). Prolonged exposure of closed containers to heat may cause violent rupture and rocketing. Rate of onset: Immediate Persistence: Minutes Odor threshold: 1-5 ppm Source/use/other hazard: War gas, pesticide, Herbicide; other industries; Weak acid except in water or mucous membranes - then corrosive/training. GasVapor; GasVapor, Liquid; Liquid COLOURLESS GAS OR LIQUID WITH CHARACTERISTIC ODOUR. Colorless or pale-blue liquid or gas (above 78°F) with a bitter, almond-like odor. Colorless or pale-blue liquid or gas (above 78°F) with a bitter, almond-like odor. [Note: Often used as a 96% solution in water.] Colorless or pale blue liquid below 78°F (25.6°C), colorless gas above 78°F (25.6°C). |
Pictograms |
Flammable; Acute Toxic; Environmental Hazard |
shelf_life |
Soln sensitive to light. Anhydrous hydrogen cyanide is stable at or below room temperature if inhibited with acid (eg., 0.1% sulfuric acid). |
solubility |
Miscible (NIOSH, 2016) 37.00 M Miscible with water Miscible with ethanol, ethyl ether Miscible with alcohol; slightly soluble in ether Solubility in water: miscible Miscible |
Synonyms |
Acid, Hydrocyanic Cyanide, Hydrogen Hydrocyanic Acid Hydrogen Cyanide Zyklon B |
vapor_density |
0.901 (EPA, 1998) (Relative to Air) 0.932 (Air = 1) Relative vapor density (air = 1): 0.94 |
vapor_pressure |
630 mm Hg (EPA, 1998) 630 mm Hg (NIOSH, 2016) 741.82 mmHg 742 mm Hg at 25 °C Vapor pressure, kPa at 20 °C: 82.6 630 mmHg |
Origin of Product |
United States |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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